molecular formula C12H12O5 B1361871 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 63445-53-4

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1361871
CAS No.: 63445-53-4
M. Wt: 236.22 g/mol
InChI Key: QPCXEGHLFLPDSP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C12H12O5. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of methoxy groups at positions 6 and 7, a methyl group at position 3, and a carboxylic acid group at position 2 on the benzofuran ring.

Scientific Research Applications

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Future Directions

Benzofuran and its derivatives have a wide array of biological activities and are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, future research could focus on exploring the full therapeutic potential of this compound for the treatment of microbial diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of 3-halocoumarins, such as 3-bromocoumarin, through a Perkin rearrangement reaction. This reaction is carried out in the presence of a base like sodium hydroxide in ethanol or methanol . Another method involves the cyclization of 2-acyloxy-1-bromomethylarenes using a Cr(II)Cl2/BF3-OEt2 catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . Additionally, it can modulate neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

  • 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
  • 6,7-Dimethoxy-3-bromocoumarin
  • 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-benzofuro[2,3-c]-benzazepin-6,12-dione

Comparison: 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, the presence of methoxy groups enhances its lipophilicity and potentially its bioavailability . The compound’s structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.

Properties

IUPAC Name

6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-6-7-4-5-8(15-2)11(16-3)10(7)17-9(6)12(13)14/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCXEGHLFLPDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353548
Record name 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63445-53-4
Record name 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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